2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by a pyrazolo-pyridine structure, which is significant in medicinal chemistry due to its diverse biological activities. The dihydrochloride form indicates that the compound is a salt formed by the reaction of the base with hydrochloric acid, enhancing its solubility in water and potentially its bioavailability.
The compound can be synthesized through various chemical reactions involving pyrazole and pyridine derivatives. Its specific applications and properties are often explored in pharmaceutical research, particularly in relation to its potential therapeutic effects.
This compound is classified as a heterocyclic organic compound, specifically a pyrazolopyridine, which is known for its role in various biological processes and potential therapeutic applications.
The synthesis of 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride can be represented as follows:
The structure consists of a fused pyrazole and pyridine ring system with a hydroxyl group attached to one of the carbon atoms in the pyridine ring. The presence of chlorine atoms in the dihydrochloride form enhances its solubility.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action for 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride primarily involves interactions at specific biological targets within cells:
These mechanisms contribute to its potential therapeutic effects in treating various conditions such as anxiety disorders or neurodegenerative diseases.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to characterize this compound's purity and structure.
2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride has several potential scientific uses:
The systematic name 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride follows IUPAC conventions for bicyclic fused heterocycles. The base structure comprises a pyrazole ring (positions 1,2-diazole) fused with a piperidine ring (hexahydropyridine), creating a bridged bicyclic system. The prefix "2H,4H,5H,6H,7H" denotes full saturation of the pyridine-derived ring, with all carbon atoms in a reduced (aliphatic) state [1] [3]. The "pyrazolo[3,4-c]pyridine" segment specifies fusion between the pyrazole's 3-4 bond and the pyridine's c-edge (equivalent to positions 3-4). The "3-ol" indicates a hydroxyl substituent at position 3 of the pyrazole ring, while "dihydrochloride" confirms two HCl counterions likely protonating the pyridine nitrogen (N4) and a basic amine if present [5] [10].
Table 1: Structural Descriptors of the Compound
Feature | Description |
---|---|
Core Bicyclic System | Pyrazolo[3,4-c]pyridine fused heterocycle |
Ring Reduction State | 4H,5H,6H,7H (fully saturated pyridine ring) |
Substituents | 2-Methyl group, 3-hydroxyl group |
Salt Form | Dihydrochloride (two HCl molecules) |
Canonical Tautomer | 3-Hydroxy tautomer favored over 3-keto due to aromatic stabilization of pyrazole |
The protonation sites for the dihydrochloride salt are typically the sp³-hybridized pyridine nitrogen (N4 in the piperidine ring) and potentially N1 of the pyrazole if alkylated, though the 2-methyl group may block this. The 3-hydroxy group exhibits tautomerism, allowing equilibrium between the 3-hydroxy form (aromatic pyrazole) and 3-oxo form (non-aromatic), with the former dominating due to aromatic stabilization [3]. This scaffold’s conformational rigidity is moderate, with the saturated ring adopting chair or boat conformations, while the fused pyrazole ring remains planar. Key hydrogen-bonding motifs include the hydroxyl (H-bond donor/acceptor) and protonated amines (H-bond donors), critical for target interactions in bioactive contexts [1] [10].
This compound scaffold emerged as a rigidized analog of flexible amine intermediates in kinase inhibitor programs during the early 2020s. Its discovery parallels work on pyrazolo[3,4-d]pyrimidines (e.g., dinaciclib, roscovitine analogs), where fused pyrazole cores served as ATP-competitive kinase inhibitors [2]. A significant breakthrough came from structural optimization campaigns targeting cyclin-dependent kinase 2 (CDK2), where saturation of the pyridine ring improved solubility and reduced metabolic clearance compared to aromatic counterparts [2].
The specific 3-hydroxy-2-methyl variant was first synthesized via hydrazine-mediated cyclization of ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate intermediates, followed by catalytic hydrogenation to saturate the pyridine ring [2]. Early biological evaluations revealed moderate antiproliferative activity (IC₅₀ ~100 nM) against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, positioning it as a candidate for further derivatization rather than a clinical lead [2]. Its emergence coincided with broader interest in saturated nitrogen heterocycles to enhance pharmacokinetic properties while retaining target affinity.
The compound serves as a versatile bioisostere for diverse pharmacophores in medicinal chemistry. Its saturated pyridine ring mimics piperidine/piperazine bioisosteres, while the 3-hydroxy pyrazole replicates carboxamide or phenolic hydroxyl hydrogen-bonding patterns [4] [6]. Key applications include:
Table 2: Bioisosteric Applications in Drug Design
Targeted Pharmacophore | Bioisosteric Replacement | Advantage |
---|---|---|
Piperidine | Hexahydropyridine ring | Retains basicity; improves solubility |
Phenol / Enol | 3-Hydroxy pyrazole | Mimics H-bonding; avoids glucuronidation hotspots |
Purine (Adenine) | Fused pyrazolopyridine | ATP-competitive kinase inhibition |
Primary Amide (–CONH₂) | 3-Hydroxy group + N2 nitrogen | Metabolic stability vs. proteases |
In CDK2 inhibitors, this scaffold enabled dual hydrogen bonding with Leu83 in the hinge region through N1 and the 3-hydroxyl group, mirroring interactions of roscovitine’s purine N3 and N9 atoms. Saturation of the pyridine ring introduced torsional flexibility, enabling optimal hydrophobic packing with conserved residues like Phe80 [2] [6]. Recent work exploits its bioisosteric versatility in allosteric modulators of G-protein-coupled receptors (GPCRs), where the rigid core replaces indole or quinoline systems while maintaining key interactions.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: